

Spectroscopic Profile of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-**(1-hydroxycyclohexyl)acetate, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Ethyl 2-(1-hydroxycyclohexyl)acetate**.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.15	q, J = 7.1 Hz	2H	-OCH ₂ CH ₃
2.45	S	2H	-CH₂COO-
1.70 - 1.40	m	10H	Cyclohexyl-H
1.25	t, J = 7.1 Hz	3H	-OCH₂CH₃
1.20	S	1H	-OH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
174.5	C=O
70.8	C-1 (Cyclohexyl)
60.5	-OCH₂CH₃
43.5	-CH₂COO-
37.5	C-2, C-6 (Cyclohexyl)
25.5	C-4 (Cyclohexyl)
21.8	C-3, C-5 (Cyclohexyl)
14.2	-OCH₂CH₃

Table 3: IR Spectral Data (Neat)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Broad	O-H stretch
2935, 2860	Strong	C-H stretch (aliphatic)
1730	Strong	C=O stretch (ester)
1200	Strong	C-O stretch (ester)
1150	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Electron Ionization -

m/z	Relative Intensity (%)	Assignment
186	5	[M]+
168	20	[M - H ₂ O] ⁺
141	100	[M - C₂H₅O]+
99	85	[C ₆ H ₁₁ O] ⁺
81	70	[C ₆ H ₉] ⁺
55	65	[C4H7]+

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory procedures as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl 2-(1-hydroxycyclohexyl)acetate** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. 1 H and 13 C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).



Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **Ethyl 2-(1-hydroxycyclohexyl)acetate** was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.

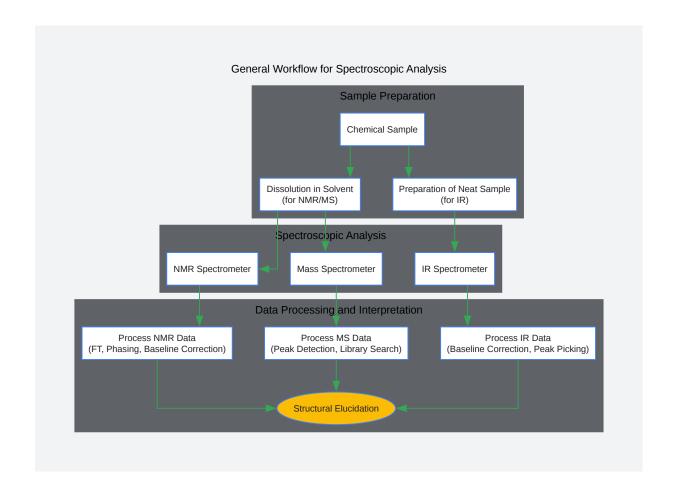
Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion or gas chromatography. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.





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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for the characterization and utilization of **Ethyl 2-(1-hydroxycyclohexyl)acetate** in research and development. The provided data and protocols are intended to facilitate seamless integration of this compound into various synthetic workflows.



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